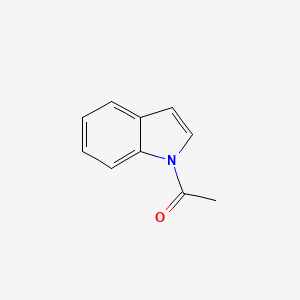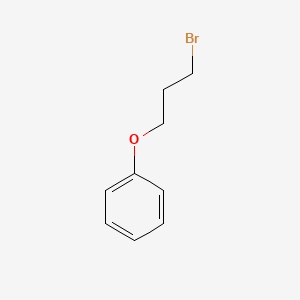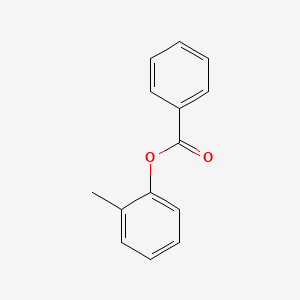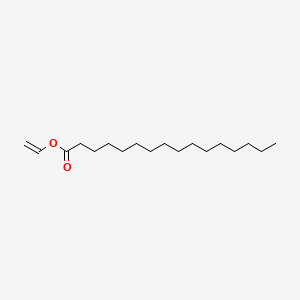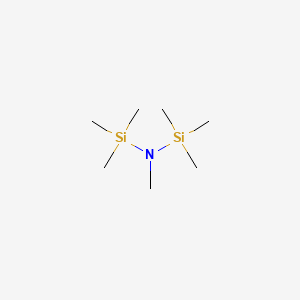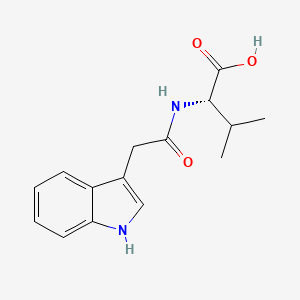
N-(3-Indolylacetyl)-L-valine
Overview
Description
N-[1H-INDOL-3-YL-ACETYL]VALINE ACID is an organic compound belonging to the class of valine and derivatives. It is characterized by the presence of an indole moiety, which is a significant heterocyclic system in natural products and drugs
Mechanism of Action
Target of Action
The primary targets of N-[1H-Indol-3-YL-acetyl]valine acid are the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These targets are found in Salmonella typhimurium, a strain of bacteria .
Mode of Action
The exact mode of action of N-[1H-Indol-3-YL-acetyl]valine acid It is known that the compound interacts with its targets, the tryptophan synthase alpha and beta chains . The interaction between the compound and these targets may result in changes to the function of these proteins, potentially influencing the biological processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by N-[1H-Indol-3-YL-acetyl]valine acid Given its interaction with tryptophan synthase, it may influence the synthesis of tryptophan, an essential amino acid . The downstream effects of this interaction could potentially impact various biological processes, including protein synthesis and the production of certain neurotransmitters .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of N-[1H-Indol-3-YL-acetyl]valine acid Given its interaction with tryptophan synthase, it may influence the synthesis of tryptophan and subsequently affect various biological processes, including protein synthesis and the production of certain neurotransmitters .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[1H-Indol-3-YL-acetyl]valine acid Like many other compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
N-[1H-Indol-3-YL-acetyl]valine acid interacts with key enzymes and proteins in biochemical reactions . For instance, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain in Salmonella typhimurium . These interactions can influence the function and activity of these enzymes, potentially affecting various biochemical pathways .
Cellular Effects
The effects of N-[1H-Indol-3-YL-acetyl]valine acid on cells and cellular processes are complex and multifaceted . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment .
Molecular Mechanism
The molecular mechanism of action of N-[1H-Indol-3-YL-acetyl]valine acid involves its interactions with biomolecules and potential effects on gene expression . It can bind to biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes at the molecular level, influencing the function and activity of these biomolecules .
Temporal Effects in Laboratory Settings
The effects of N-[1H-Indol-3-YL-acetyl]valine acid can change over time in laboratory settings . Factors such as the product’s stability, degradation, and long-term effects on cellular function can influence these temporal changes . Both in vitro and in vivo studies can provide valuable insights into these temporal effects .
Dosage Effects in Animal Models
The effects of N-[1H-Indol-3-YL-acetyl]valine acid can vary with different dosages in animal models . Studies may observe threshold effects, as well as potential toxic or adverse effects at high doses . The specific dosage effects can depend on factors such as the animal model used and the specific experimental conditions .
Metabolic Pathways
N-[1H-Indol-3-YL-acetyl]valine acid is involved in several metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For example, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain, which are involved in tryptophan metabolism .
Transport and Distribution
The transport and distribution of N-[1H-Indol-3-YL-acetyl]valine acid within cells and tissues can be influenced by various factors . These can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-[1H-Indol-3-YL-acetyl]valine acid can affect its activity or function . Factors such as targeting signals or post-translational modifications can direct it to specific compartments or organelles . These localization patterns can influence the effects of N-[1H-Indol-3-YL-acetyl]valine acid on cellular processes .
Preparation Methods
The synthesis of N-[1H-INDOL-3-YL-ACETYL]VALINE ACID involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1H-INDOL-3-YL-ACETYL]VALINE ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo electrophilic substitution reactions due to the presence of the indole moiety.
Scientific Research Applications
N-[1H-INDOL-3-YL-ACETYL]VALINE ACID has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[1H-INDOL-3-YL-ACETYL]VALINE ACID can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-acetylglycine: An alpha-subunit inhibitor and beta-subunit allosteric effector.
Indole-3-acetyl-L-aspartic acid: Another indole derivative with similar biological activities
Properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGJHGXTSUPPG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332229 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-42-7 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


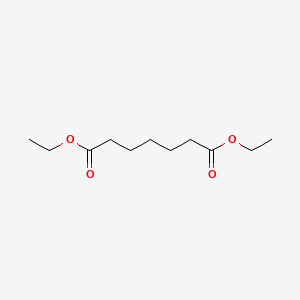
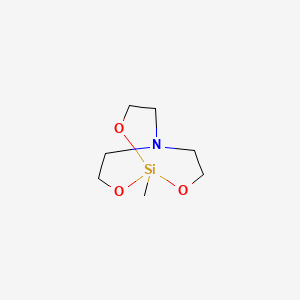
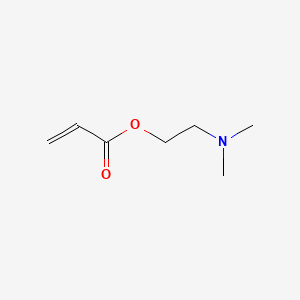


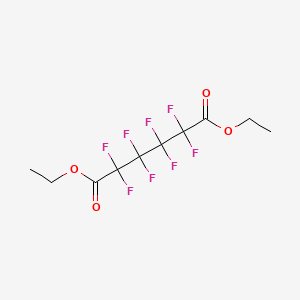
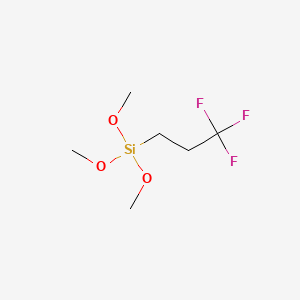
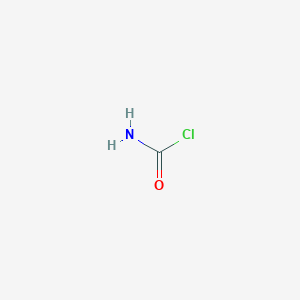
![N-[Bis(4-methoxyphenyl)methylene]benzylamine](/img/structure/B1583760.png)
